3-Methoxyquinoline-4-carboxylic acid, with the IUPAC name 3-methoxyquinoline-4-carboxylic acid, is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a methoxy group (-OCH₃) at the 3-position and a carboxylic acid group (-COOH) at the 4-position of the quinoline ring. It has garnered attention due to its potential biological activities and applications in medicinal chemistry.
3-Methoxyquinoline-4-carboxylic acid can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis. It falls under the classification of quinoline derivatives, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities. The compound is also indexed in databases such as PubChem, where it is identified by the CAS number 1241386-37-7.
The synthesis of 3-Methoxyquinoline-4-carboxylic acid can be achieved through several methods, most notably:
The synthesis typically requires specific conditions such as temperature control, choice of catalysts (e.g., Lewis acids), and careful handling of reagents like halogenated compounds or acetophenones. Reaction times can vary from several hours to a few minutes depending on the method employed.
The molecular structure of 3-Methoxyquinoline-4-carboxylic acid features a fused bicyclic ring system with a methoxy substituent at position three and a carboxylic acid group at position four. The structural formula can be represented as follows:
The InChI representation for this compound is:
Key data points include:
3-Methoxyquinoline-4-carboxylic acid undergoes various chemical reactions that include:
These reactions are generally conducted under controlled conditions to optimize yields and selectivity. For example, oxidation reactions may require specific pH levels or solvents to achieve desired outcomes.
The mechanism of action for 3-Methoxyquinoline-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes involved in DNA replication. It has been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication processes which can lead to cell death. This mechanism highlights its potential as an antimicrobial agent.
3-Methoxyquinoline-4-carboxylic acid has several scientific applications:
The synthesis of quinoline-4-carboxylic acid derivatives historically relied on two cornerstone methodologies: the Pfitzinger reaction and the Friedländer synthesis. The Pfitzinger reaction, developed in the late 19th century, transformed isatin derivatives into quinoline-4-carboxylic acids via alkaline hydrolysis followed by condensation with carbonyl compounds. This method provided direct access to the quinoline carboxylic acid scaffold but faced significant limitations. The reaction's stringent conditions (aqueous/alcoholic KOH at elevated temperatures) often led to decarboxylation or decomposition of sensitive functional groups, particularly pre-installed methoxy groups [3] [7]. Furthermore, the requirement for specific isatin precursors inherently restricted the diversity of substituents achievable at the quinoline ring's 6- and 7-positions, complicating the targeted introduction of methoxy groups at these sites [4].
The Friedländer synthesis, involving acid-catalyzed condensation of 2-aminobenzaldehydes with carbonyl compounds, offered superior regiocontrol for quinoline ring formation. However, its application toward 4-carboxylic acid derivatives necessitated the use of α-keto acids or esters as reactants. These substrates often exhibited poor stability under the acidic conditions required for cyclization, leading to low yields of the desired quinoline-4-carboxylic acids. The limited commercial availability of ortho-aminobenzaldehydes with pre-existing alkoxy substituents further hindered the synthesis of methoxy-substituted variants [4] [7].
The emergence of the Doebner reaction (aniline + aldehyde + pyruvic acid) addressed some limitations of earlier methods by enabling a three-component coupling. However, traditional Doebner conditions proved inadequate for anilines bearing electron-withdrawing groups (common in precursors for methoxyquinolines), resulting in low yields (<20%) due to poor imine formation and side reactions [7]. A breakthrough came with optimized conditions utilizing boron trifluoride tetrahydrofuran complex (BF₃·THF) in acetonitrile at 65°C. This modification, particularly with dropwise addition of pyruvic acid, significantly improved yields (up to 86%) for quinoline-4-carboxylic acids derived from electron-deficient anilines, thereby facilitating access to precursors for 3-methoxy variants [7]. This advancement represented a crucial step toward diversifying quinoline-4-carboxylic acid libraries, including those bearing methoxy substituents.
Table 1: Evolution of Key Synthetic Methods for Quinoline-4-Carboxylic Acids
Synthetic Method | Key Reactants | Advantages | Limitations for Methoxy-Substituted Quinolines | Modern Improvements |
---|---|---|---|---|
Pfitzinger Reaction | Isatin + Carbonyl Compound (e.g., Acetone) | Direct access to quinoline-4-carboxylic acid core | Harsh alkaline conditions degrade sensitive methoxy groups; Limited substituent diversity from isatins | Use of protected isatin derivatives; Microwave assistance |
Friedländer Synthesis | 2-Aminobenzaldehyde + α-Keto Acid | Good regiocontrol | Unstable reactants; Limited availability of ortho-amino benzaldehydes with methoxy groups | Acid-stable catalysts; Solid-phase synthesis |
Classical Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | Three-component coupling; Atom economy | Very low yields with electron-deficient anilines (<20%) | BF₃·THF catalysis in MeCN; Dropwise addition (yields up to 86%) [7] |
Modified Doebner (Hydrogen-Transfer) | Aniline (excess) + Aldehyde + Pyruvic Acid | Tolerates electron-deficient anilines | Requires optimized stoichiometry (1.8-2 equiv aniline/aldehyde) | High concentration protocols; Inverse extraction workup |
The strategic introduction of methoxy groups onto the quinoline scaffold, particularly at the 3-position of quinoline-4-carboxylic acids, evolved significantly from early O-alkylation techniques to sophisticated regioselective C-H functionalization methodologies. Early approaches relied predominantly on nucleophilic displacement or O-methylation of quinolinols. The synthesis of 3-methoxyquinoline-4-carboxylic acid typically involved the O-methylation of pre-formed 3-hydroxyquinoline-4-carboxylic acid precursors (e.g., kynurenic acid derivatives) using methyl iodide or dimethyl sulfate in the presence of base. While straightforward, this method suffered from over-alkylation issues at nitrogen atoms and limited regioselectivity if multiple phenolic groups were present. Yields were often moderate (50-70%) and purification challenging due to by-product formation [3] [9].
The development of copper-mediated procedures marked a significant advancement. Employing catalysts like copper(I) iodide with methoxy sources such as potassium methoxide or methanol, these reactions facilitated the conversion of 3-haloquinoline-4-carboxylic acids (bromo or iodo) into the corresponding 3-methoxy derivatives via nucleophilic aromatic substitution. The electron-withdrawing nature of the 4-carboxylic acid group activated the 3-position toward substitution, enabling the reaction to proceed under milder conditions than classical SNAr reactions. Typical conditions involved heating at 80-100°C in DMF or DMSO, achieving improved yields of 75-85% [2]. This method provided superior regiocontrol compared to O-alkylation but required access to halogenated precursors, adding synthetic steps.
The frontier of methoxylation shifted toward direct C-H functionalization strategies, driven by the demand for step-economical routes. Directed ortho-C-H activation, leveraging the carboxylic acid or installed directing groups (DGs) as coordination sites for transition metals, emerged as a powerful tool. Palladium(II) or ruthenium(II) catalysts with oxidants (e.g., silver acetate or copper(II)) enabled direct C-H activation/methoxylation at positions ortho to the carboxylic acid. For instance, using Pd(OAc)₂/PhI(OAc)₂ catalytic systems, direct methoxylation at C2 or C8 positions of quinoline-4-carboxylic acid derivatives was achieved, although C3-methoxylation remained challenging due to geometric constraints [8].
Radical methoxylation approaches gained traction for accessing less sterically hindered positions. Photoredox catalysis using iridium or ruthenium polypyridyl complexes (e.g., [Ir(ppy)₃]) generated methoxy radicals from methanol or persulfate salts under visible light irradiation. These electrophilic radicals could add to electron-rich quinoline rings, followed by rearomatization. While promising, regioselectivity was often substrate-controlled, favoring electron-rich C-H bonds, making the electron-deficient 3-position of quinoline-4-carboxylic acids less amenable. Recent advances in directing group-assisted radical functionalization show potential for overcoming this limitation, enabling site-selective methoxylation adjacent to coordinating groups [8].
The strategic impact of the 3-methoxy group is profound. Compared to the 3-hydroxy analog, it introduces significant lipophilicity enhancement (estimated ΔlogP ≈ +0.7-1.0), crucial for membrane permeability in drug candidates. It also removes the acidic proton, improving metabolic stability by preventing phase II glucuronidation. Conformationally, the methoxy group can participate in hydrogen-bond acceptor interactions with biological targets, as demonstrated in P-selectin inhibitors where the 3-methoxyquinoline moiety provided optimal binding affinity [5] [8].
3-Methoxyquinoline-4-carboxylic acid emerged as a privileged scaffold in medicinal chemistry, moving beyond its historical role as a synthetic intermediate to a core structure with diverse pharmacological applications. Its significance became particularly evident in three domains: epigenetic modulation, targeted drug delivery, and antibacterial chemotherapy.
In epigenetic therapeutics, the structural analogy between 3-methoxyquinoline-4-carboxylic acid derivatives and the cofactor S-adenosyl-L-methionine (SAM) positioned them as inhibitors of DNA methyltransferases (DNMTs). The quinoline ring system, particularly when substituted with a methoxy group at C3, demonstrated superior binding to the catalytic pocket of DNMT3A compared to early nucleoside inhibitors like 5-azacytidine. Compound MC3353, a quinoline-based derivative bearing a 3-ethoxy group (structurally analogous to methoxy variants), exhibited potent in vitro demethylating activity. It reactivated the silenced UCHL1 gene in HCT116 colon cancer cells at 0.5 μM concentration – significantly lower than concentrations required for 5-azacytidine or decitabine. Mechanistically, MC3353 functioned as a non-nucleoside DNMT inhibitor and downregulator, reducing DNMT3A protein levels in HCT116 and PC-3 cell lines. This dual mechanism, coupled with potent antiproliferative effects across multiple cancer cell lines (IC₅₀ values 0.3-0.9 μM) and induction of osteoblast differentiation in osteosarcoma models, highlighted the therapeutic potential of the quinoline-4-carboxylate scaffold bearing alkoxy groups at C3 [1].
The asialoglycoprotein receptor (ASGPR) targeting applications marked another breakthrough. ASGPR, highly expressed on hepatocytes, binds galactose (Gal) or N-acetylgalactosamine (GalNAc) for hepatic drug delivery. Russian researchers discovered that specific 3-hydroxyquinoline-4-carboxylic acid derivatives exhibited strong ASGPR binding (K_D = 0.1-30 nM), surpassing native ligands Gal and GalNAc. While focusing on 3-hydroxy derivatives, this work emphasized that modifications at C3, including potential methoxy analogs, were compatible with high-affinity binding. The carboxylic acid at C4 and the heterocyclic nitrogen were critical pharmacophores, while the C3 substituent modulated solubility and binding kinetics. These quinoline-based ligands offered advantages over carbohydrate-based vectors: superior affinity, chemical stability, and ease of functionalization for conjugation to therapeutic payloads (siRNA, small molecules). This established 3-substituted quinoline-4-carboxylic acids as promising hepatocyte-targeting moieties [5].
In antibacterial research, the structural framework of 2-aryl-3-methoxyquinoline-4-carboxylic acids demonstrated significant potential. While 3-hydroxy analogs were more commonly reported, methoxylation emerged as a strategy to optimize pharmacokinetic properties. A study synthesized a library of 2-phenylquinoline-4-carboxylic acid derivatives with diverse C3 substituents. Although specific 3-methoxy examples weren't tabulated, the broader structure-activity relationship (SAR) revealed critical trends: Electron-donating groups (including methoxy) at specific positions on the 2-phenyl ring or potentially on the quinoline C3 enhanced activity against Gram-positive pathogens like Staphylococcus aureus. Compound 5a4 (bearing an aminopropyl dimethylamine side chain and a bromo substituent) exhibited potent activity (MIC = 64 μg/mL against S. aureus). Crucially, introducing hydrophilic groups counterbalanced the increased lipophilicity from methoxy or other aryl substitutions, maintaining favorable solubility – a key consideration for antibacterial efficacy. This SAR knowledge provided a rationale for incorporating 3-methoxy groups into next-generation quinoline-based antibacterials to improve membrane penetration while managing solubility via other regions of the molecule [6].
Table 2: Key Medicinal Applications of 3-Substituted Quinoline-4-Carboxylic Acid Derivatives
Medicinal Application | Representative Compound/Scaffold | Key Biological Findings | Role of C3 Substituent (Methoxy vs. Hydroxy) |
---|---|---|---|
DNMT Inhibition (Cancer/Epigenetics) | MC3353 (3-Ethoxy analog) [1] | DNMT3A inhibition & downregulation; IC₅₀ 0.3-0.9 μM (cancer cells); UCHL1 gene reactivation | Alkoxy group enhances cell permeability and metabolic stability vs. 3-OH |
ASGPR Targeting (Drug Delivery) | 3-Hydroxyquinoline-4-carboxylic acid derivatives [5] | K_D = 0.1-30 nM for ASGPR; >100-fold affinity vs. GalNAc | 3-OH critical for initial binding; Methoxy may modulate solubility/conjugation |
Antibacterial Agents | 2-Phenylquinoline-4-carboxylic acids [6] | MIC = 64 μg/mL (S. aureus) for lead compound; Activity modulated by C3 and 2-aryl substituents | Methoxy can enhance lipophilicity for membrane penetration; Requires solubility counterbalance |
The trajectory of 3-methoxyquinoline-4-carboxylic acid, from a synthetic target enabled by advances in Pfitzinger/Doebner chemistry and methoxylation strategies to a scaffold of significant pharmacological interest, underscores its versatility. Its integration into DNMT inhibitors highlights its role in epigenetic drug discovery, where its ability to mimic nucleosides while offering greater stability is invaluable. Its application in ASGPR-targeted delivery leverages its high-affinity binding and robust chemical handle for bioconjugation. Finally, its potential in antibacterial development stems from the inherent bioisosteric properties of the methoxy group, allowing optimization of key drug-like properties within the broader quinoline-4-carboxylic acid pharmacophore. Future developments will likely focus on further refining synthetic access via C-H functionalization and exploiting this scaffold in targeted protein degraders and multi-targeting therapeutic agents [1] [5] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1